Tert-butyl 3-amino-4,5-dimethoxybenzoate
Description
Tert-butyl 3-amino-4,5-dimethoxybenzoate is a substituted benzoate derivative characterized by a tert-butyl ester group, an amino substituent at position 3, and methoxy groups at positions 4 and 5 of the aromatic ring. Its structural features, including the electron-donating methoxy groups and the sterically bulky tert-butyl ester, influence its reactivity, solubility, and stability in synthetic pathways.
Properties
IUPAC Name |
tert-butyl 3-amino-4,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(15)8-6-9(14)11(17-5)10(7-8)16-4/h6-7H,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDAZTQEOJKLNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C(=C1)OC)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4,5-dimethoxybenzoate typically involves the esterification of 3-amino-4,5-dimethoxybenzoic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoates, while reduction can produce aminobenzoates or alcohol derivatives.
Scientific Research Applications
Tert-butyl 3-amino-4,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4,5-dimethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The evidence highlights two compounds with partial structural or functional similarities to tert-butyl 3-amino-4,5-dimethoxybenzoate:
Key Findings from Comparative Analysis
Reactivity and Stability: The pyrazolo-pyridine derivative exhibits enhanced stability due to its bicyclic structure and Boc protection, whereas this compound’s stability may rely on steric shielding from the tert-butyl group. The glycosylated benzoate shows susceptibility to oxidative stress due to phenolic hydroxyl groups, a feature absent in the tert-butyl-protected amino benzoate.
Synthetic Utility: The Boc-protected amine in the pyrazolo-pyridine compound allows selective deprotection for further functionalization, a strategy applicable to this compound’s amino group. The methoxy groups in both and the target compound may influence regioselectivity in electrophilic substitution reactions.
Spectroscopic and Analytical Data: The pyrazolo-pyridine compound displays a distinct ¹H-NMR profile (e.g., Boc-9H singlet at δ 1.47) and ESI-MS m/z 253 (M+H)+, contrasting with the expected mass and NMR shifts for this compound. The glycosylated benzoate shows UV maxima near 280 nm, typical of aromatic systems, but its chlorine-associated mass difference (33.9597 Da) highlights a divergent functionalization pathway .
Limitations of Available Evidence
- Functional Data Gaps : Biological activity, solubility, or pharmacokinetic data for the target compound are absent in the provided sources.
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